molecular formula C18H13N3O4S2 B2928253 ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate CAS No. 862976-85-0

ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B2928253
CAS No.: 862976-85-0
M. Wt: 399.44
InChI Key: VMEZSVAYKOSPFM-UHFFFAOYSA-N
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Description

Ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate is a heterotricyclic compound featuring a benzothiazole core linked to a complex tricyclic system containing oxygen (dioxa), sulfur (thia), and nitrogen (aza) heteroatoms.

Properties

IUPAC Name

ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4S2/c1-2-23-16(22)9-3-4-10-14(5-9)26-17(19-10)21-18-20-11-6-12-13(25-8-24-12)7-15(11)27-18/h3-7H,2,8H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMEZSVAYKOSPFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC5=C(C=C4S3)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific reagents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

Ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. It has been studied for its potential anti-cancer properties, particularly in the treatment of oral cancer. In vitro studies have shown that it can induce apoptosis, oxidative stress, and DNA damage in cancer cells, leading to reduced cell viability. Additionally, it has been found to enhance the sensitivity of cancer cells to X-ray radiation, making it a potential radiosensitizer.

Mechanism of Action

The mechanism of action of ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate involves its interaction with molecular targets in cancer cells. It induces apoptosis through the activation of specific pathways and causes oxidative stress and DNA damage, which contribute to its anti-cancer effects.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents/Modifications Notable Features
Target Compound Not Provided* Not Provided* Ethyl carboxylate, benzothiazole, tricyclic dioxa/thia/aza Combines rigidity (tricyclic core) with polar groups for solubility .
N-{4,6-Dioxa-10-Thia-12-Azatricyclo[...]}-4-Methoxybenzamide (BB35624) C₁₆H₁₂N₂O₄S 328.34 4-Methoxybenzamide Smaller size; lacks benzothiazole, potentially reduced π-stacking capability .
Ethyl 3-Chloro-8-Thia-4,6-Diazatricyclo[7.4.0.0²,⁷]Trideca-1(9),2,4,6-Tetraene-11-Carboxylate (CAS 835632-31-0) C₁₃H₁₃ClN₂O₂S 296.77 Chloro substituent, simplified tricyclic system Lower molecular weight; chloro group may enhance lipophilicity .
13-Amino-9-Methyl-2-Oxa-9-Azatricyclo[9.4.0.0³,⁸]Pentadeca-1(15),3,5,7,11,13-Hexaen-10-One (BDBM1976) C₁₅H₁₂N₂O₂ 260.27 Amino, methyl, ketone Oxa/aza tricyclic system with amino group; likely basic properties .

Functional Group Variations and Implications

  • Substituent Effects: The target compound’s ethyl carboxylate group (vs. 4-methoxybenzamide in BB35624) may improve aqueous solubility and metabolic stability . Amino and methyl groups in BDBM1976 introduce basicity and steric hindrance, which could alter binding kinetics compared to the target compound .
  • Tricyclic Core Modifications: The 4,6-dioxa-10-thia-12-azatricyclo system in the target compound differs from the 8-thia-4,6-diazatricyclo system in CAS 835632-31-0, impacting ring strain and conformational flexibility . highlights that minor changes in heteroatom placement (e.g., dioxa vs. diaza) significantly alter synthetic pathways and stability .

Biological Activity

Ethyl 2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-benzothiazole-6-carboxylate is a complex organic compound with potential biological activity due to its unique structural features. This article reviews its synthesis, biological mechanisms, and activity through various studies and findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require precise control of reaction conditions such as temperature and pH to ensure high yield and purity. The synthetic routes often include the formation of the tricyclic core followed by functionalization to introduce the benzothiazole moiety.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptor sites on cell membranes, leading to altered signaling pathways.

These interactions can result in various biological effects such as antimicrobial activity or modulation of cellular processes.

Antimicrobial Activity

Research has shown that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance:

  • In Vitro Studies : Compounds similar to ethyl 2-(2-pyridylacetate) were tested against various microorganisms including Gram-positive bacteria and fungi like Candida albicans, demonstrating effective inhibition .

Cytotoxicity

Studies indicate that certain derivatives possess cytotoxic effects against cancer cell lines:

  • Case Study : A study reported the cytotoxicity of benzothiazole derivatives against human cancer cell lines, suggesting that modifications in the structure can enhance their efficacy .

Antiviral Activity

The potential antiviral properties of compounds related to ethyl 2-({4,6-dioxa...}) have been explored:

  • HIV Activity : Some studies indicated that similar compounds showed inhibitory effects on HIV replication .

Data Table: Summary of Biological Activities

Activity Type Study Reference Findings
Antimicrobial Effective against Gram-positive and Gram-negative bacteria
Cytotoxicity Significant cytotoxic effects on cancer cell lines
Antiviral Inhibition of HIV replication

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